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Cat. No.: B610421 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Razuprotafib, also known by its development code AKB-9778, is a first-in-class small molecule

inhibitor of vascular endothelial-protein tyrosine phosphatase (VE-PTP).[1][2][3][4] It is under

investigation for its therapeutic potential in a range of diseases characterized by vascular

instability, including diabetic eye diseases and open-angle glaucoma.[2][5][6] This technical

guide provides a comprehensive overview of the chemical structure, physicochemical and

pharmacokinetic properties, and the mechanism of action of Razuprotafib, intended for

researchers and professionals in the field of drug development.

Chemical Structure and Identification
Razuprotafib is a complex organic molecule with the systematic IUPAC name [4-[(2S)-2-

[[(2S)-2-(methoxycarbonylamino)-3-phenylpropanoyl]amino]-2-(2-thiophen-2-yl-1,3-thiazol-4-

yl)ethyl]phenyl]sulfamic acid.[3] Its identity is well-defined by its unique CAS number and

chemical formula.
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Identifier Value

IUPAC Name

[4-[(2S)-2-[[(2S)-2-(methoxycarbonylamino)-3-

phenylpropanoyl]amino]-2-(2-thiophen-2-yl-1,3-

thiazol-4-yl)ethyl]phenyl]sulfamic acid[3]

Synonyms AKB-9778, AKB 9778, AKB9778[3]

CAS Number 1008510-37-9[3]

Molecular Formula C₂₆H₂₆N₄O₆S₃[3]

2D Structure (See chemical structure diagram below)

Physicochemical Properties
The physicochemical properties of a drug substance are critical for its formulation development

and pharmacokinetic profile. While experimentally determined data for some properties of

Razuprotafib are not publicly available, computed values provide useful estimates.

Property Value Source

Molecular Weight 586.7 g/mol PubChem[3]

Melting Point Not available

pKa (Strongest Acidic) -1.4 (Computed) DrugBank

pKa (Strongest Basic) 1.22 (Computed) DrugBank

LogP (Octanol-Water Partition

Coefficient)
3.7 (Computed, XLogP3-AA) PubChem[3]

Water Solubility 0.00482 mg/mL (Computed) DrugBank

Solubility in DMSO ≥ 60 mg/mL AbMole BioScience

Pharmacokinetic Properties
Studies on the disposition of radiolabeled Razuprotafib have shown that it undergoes rapid

absorption and clearance following subcutaneous administration in humans, with the parent
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drug being the primary component circulating in plasma.[1] However, specific quantitative

pharmacokinetic parameters in humans have not been detailed in publicly available literature.

Parameter Value Species

Bioavailability Not available Human

Half-life (t½) Not available Human

Peak Plasma Concentration

(Cmax)
Not available Human

Time to Peak Plasma

Concentration (Tmax)
Not available Human

Plasma Protein Binding Not available Human

Mechanism of Action: Tie2 Pathway Activation
Razuprotafib's therapeutic effects are mediated through the activation of the Tie2 signaling

pathway, a critical regulator of vascular stability.[2][7] It achieves this by inhibiting vascular

endothelial-protein tyrosine phosphatase (VE-PTP), a negative regulator of the Tie2 receptor.

[1][3][4]

Under normal physiological conditions, the ligand Angiopoietin-1 (Ang1) binds to the Tie2

receptor on endothelial cells, leading to its phosphorylation and the activation of downstream

signaling pathways that promote endothelial cell survival, quiescence, and barrier function. In

pathological states, Angiopoietin-2 (Ang2) acts as a competitive antagonist to Ang1, leading to

dephosphorylation of Tie2 and subsequent vascular destabilization.[8]

VE-PTP is an intracellular phosphatase that dephosphorylates and inactivates the Tie2

receptor. Razuprotafib binds to and inhibits the catalytic activity of VE-PTP, thereby preventing

the dephosphorylation of Tie2.[1][4] This leads to a sustained activation of the Tie2 receptor,

mimicking the effects of Ang1 and promoting vascular stabilization, even in the presence of

high levels of Ang2.[2]
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Caption: Razuprotafib inhibits VE-PTP, leading to Tie2 activation and enhanced vascular

stability.

Experimental Protocols
In Vitro VE-PTP Inhibition Assay (General Protocol)
While a specific, detailed protocol for Razuprotafib has not been published, a general

fluorescence-based in vitro assay to determine the inhibitory activity against VE-PTP can be

conducted as follows. This protocol is adapted from general methodologies for protein tyrosine

phosphatase assays.[9][10]

Reagents and Materials:

Recombinant human VE-PTP enzyme.

Fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate -

DiFMUP).

Assay buffer (e.g., 50 mM Bis-Tris pH 6.0, 2 mM EDTA, 5 mM DTT).

Razuprotafib stock solution in DMSO.

384-well black microplates.

Fluorescence plate reader.

Procedure:
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1. Prepare a serial dilution of Razuprotafib in the assay buffer.

2. Add a fixed concentration of recombinant VE-PTP to each well of the microplate.

3. Add the various concentrations of Razuprotafib to the wells and incubate for a pre-

determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

4. Initiate the enzymatic reaction by adding the fluorogenic substrate DiFMUP to each well.

5. Immediately measure the fluorescence intensity at appropriate excitation and emission

wavelengths (e.g., 358 nm excitation and 450 nm emission for DiFMUP) over time in a

kinetic mode.

6. The rate of increase in fluorescence is proportional to the VE-PTP activity.

7. Calculate the percentage of inhibition for each Razuprotafib concentration relative to a

DMSO vehicle control.

8. Determine the IC₅₀ value by fitting the dose-response data to a suitable sigmoidal curve.
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Caption: Workflow for a fluorescence-based in vitro VE-PTP inhibition assay.

Western Blotting for Tie2 Phosphorylation
To assess the effect of Razuprotafib on Tie2 activation in endothelial cells, Western blotting for

phosphorylated Tie2 can be performed.[11][12]

Cell Culture and Treatment:

Culture human umbilical vein endothelial cells (HUVECs) to confluence.

Treat the cells with Razuprotafib at various concentrations for a specified time.

Lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.
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Immunoprecipitation (Optional but Recommended):

Incubate the cell lysates with an anti-Tie2 antibody to immunoprecipitate the Tie2 receptor.

Use protein A/G beads to pull down the antibody-receptor complex.

SDS-PAGE and Western Blotting:

Separate the proteins in the cell lysates or immunoprecipitates by SDS-PAGE and transfer

them to a PVDF membrane.

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

Incubate the membrane with a primary antibody specific for phosphorylated Tie2 (p-Tie2).

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated

secondary antibody.

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the

blot.

Strip the membrane and re-probe with an antibody for total Tie2 as a loading control.

Data Analysis:

Quantify the band intensities for p-Tie2 and total Tie2 using densitometry software.

Normalize the p-Tie2 signal to the total Tie2 signal to determine the relative increase in

phosphorylation.

Measurement of Schlemm's Canal Outflow Facility in
Mice
The effect of Razuprotafib on aqueous humor outflow can be assessed in mice by measuring

the outflow facility of enucleated eyes.[13][14][15]

Animal Treatment:
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Administer Razuprotafib topically to one eye and a vehicle control to the contralateral eye

of C57BL/6J mice for a specified duration (e.g., once daily for 4 days).[16]

Eye Enucleation and Cannulation:

Euthanize the mice and carefully enucleate the eyes.

Cannulate the anterior chamber of each eye with a microneedle connected to a perfusion

system.

Perfusion and Measurement:

Perfuse the eyes with a buffered saline solution at a constant pressure (e.g., 8 mmHg).

Continuously measure the flow rate into the eye using a high-precision flow sensor.

The outflow facility (C) is calculated as the flow rate (F) divided by the perfusion pressure

(P): C = F/P.

Data Analysis:

Compare the outflow facility between the Razuprotafib-treated and vehicle-treated eyes

to determine the effect of the drug.

Clinical Development in Open-Angle Glaucoma
Razuprotafib has been evaluated in Phase 2 clinical trials as an adjunctive therapy to

latanoprost for the treatment of open-angle glaucoma (OAG) or ocular hypertension (OHT).[5]

[6][17][18]

Study Design: A randomized, double-masked, placebo-controlled, multicenter, parallel-group

study.[18]

Patient Population: Patients with OAG or OHT with an unmedicated intraocular pressure (IOP)

between ≥22 mmHg and <36 mmHg.[17]

Treatment Arms:
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Razuprotafib ophthalmic solution (e.g., 40 mg/mL) once or twice daily + Latanoprost once

daily.[6]

Placebo + Latanoprost once daily.[6]

Primary Endpoint: The primary efficacy endpoint is the change in mean diurnal IOP from

baseline at a specified time point (e.g., day 28).[6]

IOP Measurement: IOP is measured at multiple time points throughout the day (e.g., 8:00,

10:00, 12:00, and 16:00) using a Goldmann applanation tonometer.[18]

Key Findings: In a Phase 2 trial, adjunctive therapy with Razuprotafib twice daily resulted in a

statistically significant reduction in mean diurnal IOP compared to latanoprost monotherapy.[5]

[17][18]
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IOP-lowering medications
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Caption: Simplified workflow of a Phase 2 clinical trial for Razuprotafib in open-angle

glaucoma.

Conclusion
Razuprotafib is a promising small molecule inhibitor of VE-PTP that activates the Tie2

signaling pathway to promote vascular stability. Its unique mechanism of action holds

therapeutic potential for a variety of diseases characterized by vascular dysfunction. This

technical guide has summarized the key chemical, physicochemical, and pharmacokinetic

properties of Razuprotafib, along with detailed methodologies for its preclinical and clinical

evaluation. Further research and clinical development will continue to elucidate the full

therapeutic utility of this novel compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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